Scientific Field: Physical Chemistry
Summary of Application: N-Benzyl-N-ethylaniline is used in studies investigating the electron transfer quenching dynamics of excited perylene and cyanoperylene in various donating solvents.
Methods of Application: The compound is prepared by the reaction of N-ethylaniline and benzyl chloride in the presence of a phase transfer catalyst. It is then used in the study of electron transfer quenching dynamics.
Scientific Field: Analytical Chemistry
Summary of Application: 4-(4-nitrophenylazo) N-benzyl, N-ethylaniline molecules are effective mediators for electron transfer and play an important role in the electrocatalytic performance of the modified electrode.
Methods of Application: The compound is used in the development of electrochemical sensors.
Results or Outcomes: The use of this compound in electrochemical sensors has resulted in a detection limit of 0.36 µmol L −1 for IC without pre-treatment of complex sample.
N-Benzyl-N-ethylaniline is an organic compound with the molecular formula C₁₅H₁₇N. It appears as a colorless to light-colored liquid that is insoluble in water and denser than water, which means it will sink when mixed with water. This compound can cause significant irritation upon contact with skin, eyes, and mucous membranes, and it may be toxic through ingestion, inhalation, or skin absorption . Its chemical structure consists of a benzyl group attached to a nitrogen atom that is also bonded to an ethyl group, making it a member of the aniline family.
Due to the lack of specific research on N-Benzyl-N-ethylaniline, its mechanism of action in any biological system remains unknown.
N-Benzyl-N-ethylaniline exhibits notable chemical reactivity. It can neutralize acids in exothermic reactions, resulting in the formation of salts and water . Additionally, it may react with strong reducing agents, potentially generating flammable hydrogen gas. The compound is incompatible with various substances including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
Several synthesis methods for N-benzyl-N-ethylaniline have been documented:
N-Benzyl-N-ethylaniline finds applications primarily as an intermediate in dye synthesis and other organic compounds. Its unique structure allows it to serve as a building block in the production of various chemical products. Additionally, it is used in non-aqueous fluid markers due to its ability to improve dissolution properties .
N-Benzyl-N-ethylaniline shares structural similarities with several other compounds in the aniline family. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Ethylaniline | C₈H₉N | Simpler structure; lacks benzyl group |
Benzylamine | C₇H₈N | Contains only a benzyl group without ethyl |
N,N-Diethylbenzamine | C₁₂H₁₅N | Contains two ethyl groups instead of one |
N,N-Dimethylbenzamine | C₁₂H₁₅N | Contains two methyl groups instead of ethyl |
N-Benzyl-N-ethylaniline's unique combination of a benzyl group and an ethyl group makes it particularly useful in specific applications like dye synthesis and as a marker compound.
Irritant